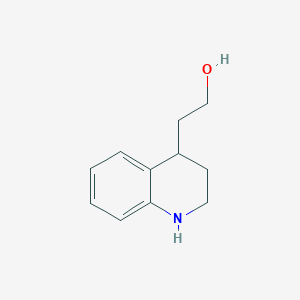

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another approach involves the reduction of quinoline using sodium borohydride (NaBH4) in an alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted quinoline derivatives.

科学研究应用

Medicinal Chemistry Applications

Neurodegenerative Disease Treatment

One of the most significant applications of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of tetrahydroquinoline compounds may act as acetylcholinesterase inhibitors. This mechanism is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients. The compound's structural similarity to known inhibitors suggests it could be effective in improving cognitive function and memory disturbances associated with these conditions .

Case Study: Acetylcholinesterase Inhibition

In a study focusing on substituted tetrahydroquinoline compounds, researchers synthesized various derivatives and evaluated their inhibitory effects on acetylcholinesterase. The results demonstrated that certain modifications to the tetrahydroquinoline structure significantly enhanced inhibitory potency, suggesting that this compound could be optimized for better therapeutic outcomes against Alzheimer's disease .

Chemical Synthesis Applications

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structural features allow for further modifications that can lead to the development of novel pharmaceuticals. For instance, the compound can be utilized to synthesize more complex molecules through reactions such as alkylation and acylation, thereby expanding the library of potential drug candidates .

Table: Synthetic Pathways Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Alkylation | Adding alkyl groups to enhance lipophilicity | Alkylated tetrahydroquinolines |

| Acylation | Introducing acyl groups for improved activity | Acylated derivatives |

| Cyclization | Forming cyclic structures for increased stability | Novel cyclic analogs |

Pharmacological Studies

Antihypertensive Effects

Emerging studies suggest that compounds related to this compound may exhibit antihypertensive properties. Research into similar tetrahydroquinoline derivatives has shown promising results in lowering blood pressure through inhibition of angiotensin-converting enzyme activity. This application opens avenues for developing functional foods or supplements aimed at managing hypertension .

Case Study: Vitis thunbergii Extracts

A study investigating the antihypertensive effects of extracts from Vitis thunbergii revealed that certain isolated compounds exhibited significant antiangiotensin-converting enzyme activity. While not directly related to this compound, this research highlights the potential for similar compounds to contribute to cardiovascular health .

作用机制

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydroquinoline: A precursor to 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL with similar structural features.

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one:

Uniqueness

This compound is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

Overview of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

This compound is a derivative of tetrahydroquinoline, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, contributing to its pharmacological profile.

Antioxidant Activity

Tetrahydroquinoline derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Research indicates that similar compounds exhibit significant antioxidant activity, suggesting that this compound may also possess this property.

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of tetrahydroquinoline derivatives. These compounds are believed to modulate neurotransmitter systems and may protect neurons from damage due to excitotoxicity or oxidative stress. For instance, research has shown that related compounds can enhance cognitive function and provide neuroprotection in models of Alzheimer's disease.

Anticancer Potential

The anticancer properties of tetrahydroquinoline derivatives have been explored in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The potential of this compound as an anticancer agent warrants further investigation.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Modulation of neurotransmitters | |

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis |

Case Study: Neuroprotection

A study involving a related tetrahydroquinoline derivative demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease. The compound improved cognitive performance and reduced amyloid plaque formation through anti-inflammatory mechanisms. This case underscores the potential relevance of this compound in neurodegenerative disease research.

Case Study: Anticancer Activity

In vitro studies on another tetrahydroquinoline derivative revealed its ability to inhibit the growth of various cancer cell lines. The compound induced apoptosis via the mitochondrial pathway and showed synergistic effects when combined with established chemotherapeutics. Such findings suggest that similar mechanisms may be explored for this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,2,3,4-tetrahydroquinolin-4-yl)ethan-1-ol, and how are reaction conditions optimized?

A typical synthesis involves reducing tetrahydroquinoline derivatives using agents like LiAlH₄ in tetrahydrofuran (THF) under controlled temperatures (e.g., room temperature). Subsequent steps may include chlorination with SOCl₂ in CHCl₃ to stabilize intermediates. Reaction optimization focuses on solvent choice, temperature, and stoichiometric ratios to maximize yield and purity, as demonstrated in multi-step protocols .

Q. What characterization techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments, while Mass Spectrometry (MS) verifies molecular weight. Thin-layer chromatography (TLC) monitors reaction progress. For derivatives, X-ray crystallography resolves stereochemistry and intermolecular interactions, as shown in studies of analogous tetrahydroquinoline compounds .

Q. What safety precautions are required when handling this compound in the laboratory?

Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Avoid inhalation of dust/aerosols and ensure adequate ventilation. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in dry, sealed containers away from ignition sources .

Q. How does the compound’s solubility profile influence experimental design?

The compound’s hydrophobic tetrahydroquinoline core and hydroxyl group confer moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water. Pre-solubility testing in ethanol, dichloromethane, or THF is recommended for reaction planning. Solubility can be enhanced via salt formation or derivatization .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-products in the synthesis of tetrahydroquinoline derivatives?

Experimental design tools like Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, pH, catalyst loading). For example, optimizing the LiAlH₄ reduction step by controlling reaction time and stoichiometry reduces over-reduction by-products. Catalytic methods (e.g., Pd-mediated coupling) may also improve selectivity .

Q. What crystallographic insights are available for structurally related tetrahydroquinoline compounds?

Single-crystal X-ray studies of analogous compounds reveal intramolecular hydrogen bonding (e.g., O—H⋯O and N—H⋯O) and R²₂(8) ring motifs that stabilize molecular conformations. These interactions influence packing efficiency and physicochemical properties, providing a framework for predicting the behavior of this compound derivatives .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking studies using software like AutoDock or Schrödinger Suite can simulate binding to enzymes or receptors. Parameters such as binding affinity (ΔG) and inhibition constants (Kᵢ) are derived from energy minimization algorithms. Validating predictions requires biochemical assays (e.g., enzyme inhibition or cell viability tests) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Discrepancies in NMR signals may arise from dynamic processes (e.g., tautomerism) or impurities. Techniques include:

- Variable-temperature NMR to identify conformational changes.

- High-resolution MS to confirm molecular integrity.

- Comparative analysis with synthesized reference standards .

Q. How is the compound’s stability under varying storage conditions assessed?

Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Light-sensitive samples require amber glass storage. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds, while Karl Fischer titration quantifies hygroscopicity .

Q. What methodologies are used to screen the compound for pharmacological activity?

High-throughput screening (HTS) in Mycobacterium tuberculosis models identified structurally similar tetrahydroquinolines with antitubercular activity (IC₅₀ ~1–2 μM). Assays include whole-cell viability tests, followed by target identification via proteomics or CRISPR interference .

属性

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKOHIKUJGFZOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。